molecular formula C18H14N4O4S B2678786 3-methoxy-1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1207059-33-3

3-methoxy-1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2678786
CAS No.: 1207059-33-3
M. Wt: 382.39
InChI Key: BAFLQMFNCKYZJR-UHFFFAOYSA-N
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Description

This compound integrates a pyrazole-4-carboxamide core linked to a thiazole ring bearing a coumarin moiety. Its structural uniqueness lies in the combination of coumarin’s fluorescence properties and pyrazole-thiazole’s pharmacophoric versatility, suggesting applications in enzyme inhibition or antimicrobial therapy.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c1-22-8-12(16(21-22)25-2)15(23)20-18-19-13(9-27-18)11-7-10-5-3-4-6-14(10)26-17(11)24/h3-9H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLQMFNCKYZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 1207059-33-3

Its structure includes a pyrazole ring, a thiazole moiety, and a coumarin derivative, which are known for their diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antitumor Activity : The presence of the thiazole and pyrazole rings is critical for anticancer properties. Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, likely due to their ability to inhibit cyclooxygenase (COX) enzymes . This suggests that this compound could exhibit similar effects.
  • Antimicrobial Activity : The compound's structural features may contribute to antimicrobial effects against various pathogens, as seen in related thiazole derivatives .

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell lines (e.g., A549)
Anti-inflammatoryInhibits COX enzymes
AntimicrobialEffective against Gram-positive bacteria

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antitumor Studies : A study on thiazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, thiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer lines .
  • Anti-inflammatory Research : A review highlighted the anti-inflammatory potential of pyrazole compounds, noting their effectiveness in models of carrageenan-induced edema in mice . This supports the hypothesis that this compound may possess similar anti-inflammatory properties.
  • Antimicrobial Efficacy : Recent investigations into thiazole compounds revealed promising antibacterial activities, with some exhibiting minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific substitutions on the pyrazole and thiazole rings enhance biological activity. For instance:

  • The presence of electron-donating groups (like methoxy) at strategic positions increases solubility and bioactivity.
  • Modifications in the thiazole ring can significantly impact cytotoxicity and selectivity towards cancer cells.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Anticancer Activity

  • Research has indicated that thiazole derivatives, similar to this compound, demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer types, suggesting effective inhibition of cell growth.

2. Anti-inflammatory Properties

  • Compounds containing pyrazole structures have been noted for their anti-inflammatory effects. In models of carrageenan-induced edema in mice, these compounds have shown effectiveness, indicating that the compound may possess similar anti-inflammatory capabilities.

3. Antimicrobial Efficacy

  • Recent studies on thiazole compounds have revealed promising antibacterial activities. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria, highlighting the potential for this compound in antimicrobial applications.

Case Studies

A selection of case studies provides insights into the efficacy and applications of similar compounds:

Study FocusFindings
Antitumor Studies Thiazole-containing compounds showed significant cytotoxicity with effective IC50 values against cancer cell lines.
Anti-inflammatory Research Pyrazole derivatives demonstrated effectiveness in reducing inflammation in animal models.
Antimicrobial Research Thiazole derivatives exhibited strong antibacterial properties with low MIC values against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrazole-4-carboxamide + coumarin 3-Methoxy, 1-methyl (pyrazole); 2-oxo-2H-chromen-3-yl (thiazole) ~413.4 (calculated) Hypothesized: α-glucosidase inhibition
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-4-carboxamide 5-Chloro, 3-methyl, 1-phenyl (pyrazole); 4-cyano (pyrazole) 403.1 Antimicrobial (inferred from class)
2-((4-Bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Thiazole + coumarin 4-Bromophenylamino (acetamide) ~427.3 Potent α-glucosidase inhibitor (IC₅₀: 12 µM)
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives Thiazole + 8-methoxy coumarin Variable amide groups (e.g., cyclohexyl, diisopropylamino) 390–450 Anticancer (cell line studies)
(Z)-2-(2-Oxoindolin-3-ylidene)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazine-1-carboxamides Hydrazine-carboxamide + coumarin Indolin-2-one moiety ~450–500 Antimicrobial, antifungal

Key Observations :

  • Substituent Impact on Activity : The 3-methoxy group in the target compound may enhance π-π stacking with enzyme active sites compared to halogenated analogues (e.g., 3a’s 5-chloro group) . However, bromine in the 4-bromophenyl derivative significantly boosts α-glucosidase inhibition, suggesting electron-withdrawing groups improve ligand-receptor interactions.
  • Coumarin Positioning : The 2-oxo-2H-chromen-3-yl group in the target compound aligns with derivatives in and , which exhibit strong enzyme inhibition. In contrast, 8-methoxy coumarin derivatives prioritize anticancer activity due to altered hydrophobicity.

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